molecular formula C9H9BrClNO2S B3088009 4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide CAS No. 1179649-04-7

4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide

Cat. No.: B3088009
CAS No.: 1179649-04-7
M. Wt: 310.6 g/mol
InChI Key: LPBWDRRNJPZUDL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N-cyclopropylbenzenesulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with bromo (Br) and chloro (Cl) groups at the 4- and 2-positions, respectively, and a cyclopropylamine moiety attached to the sulfonamide nitrogen. Sulfonamides are a critical class of organic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties, stability, and bioactivity . The incorporation of halogens like bromo and chloro enhances electrophilicity and influences intermolecular interactions, such as halogen bonding, which can modulate crystal packing and solubility .

Properties

IUPAC Name

4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2S/c10-6-1-4-9(8(11)5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBWDRRNJPZUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Chlorination: The chlorination step involves the use of chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to introduce the chlorine atom to the benzene ring.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromochlorobenzene derivative with cyclopropylamine and a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfone or sulfoxide derivatives.

Scientific Research Applications

4-Bromo-2-chloro-N-cyclopropylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The bromine and chlorine substituents can enhance binding affinity through halogen bonding and hydrophobic interactions. The cyclopropyl group may contribute to the compound’s stability and specificity by fitting into hydrophobic pockets of the target protein.

Comparison with Similar Compounds

The following analysis compares 4-bromo-2-chloro-N-cyclopropylbenzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, crystallographic properties, and bioactivity.

Substituent Effects on Physicochemical Properties
Compound Name Substituents (Benzene Ring) N-Substituent Molecular Formula Key Properties/Effects
This compound 4-Br, 2-Cl Cyclopropyl C₉H₉BrClNO₂S Moderate electron-withdrawing effects (Cl, Br); steric hindrance from cyclopropyl
4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide 4-Br, 2-F Cyclopropyl C₉H₉BrFNO₂S Smaller halogen (F) increases electronegativity; reduced steric bulk vs. Cl
4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide 5-Br, 2-OH Ethyl-Schiff base C₁₅H₁₅BrN₂O₃S Hydroxy and Schiff base groups enhance hydrogen bonding; Br aids π-stacking
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide 4-Br, 2-NO₂ 4-Br-2-NO₂-Ph C₁₂H₈Br₂N₂O₄S Nitro group (strong electron-withdrawing) increases acidity; dual Br enhances lipophilicity

Key Observations :

  • Halogen Size and Electronegativity : Bromo (Br) and chloro (Cl) substituents increase molecular weight and polarizability compared to fluorine (F), influencing melting points and solubility. For example, bromo-substituted sulfonamides often exhibit higher thermal stability due to stronger van der Waals interactions .
  • This may enhance selectivity in biological targets by restricting conformational flexibility .
Crystal Structure and Packing
  • 4-Bromo vs. 4-Chloro Analogues : highlights that replacing Br with Cl in sulfonamide derivatives alters crystal packing due to differences in halogen size (Br: 1.85 Å; Cl: 1.75 Å). Bromo’s larger atomic radius facilitates tighter π-stacking and halogen-halogen interactions, whereas chloro derivatives may adopt less dense packing .
  • Role of N-Substituents : Cyclopropyl groups can disrupt symmetry in crystal lattices compared to planar substituents (e.g., morpholinyl in ), leading to polymorphic variations or reduced crystallinity .

Biological Activity

4-Bromo-2-chloro-N-cyclopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1179649-04-7
  • Molecular Formula : C10H10BrClN2O2S
  • Molecular Weight : 317.62 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is essential for folate biosynthesis in bacteria, thereby exhibiting antibacterial properties. Additionally, the compound may influence other biological pathways through modulation of enzyme activity related to inflammation and pain.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, demonstrate significant antimicrobial activity against a variety of pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapy.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound:

  • Cytotoxicity Assays : These assays demonstrated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Enzyme Inhibition : The compound effectively inhibited dihydropteroate synthase, with IC50 values indicating potent activity comparable to established sulfa drugs.

Case Studies

  • Study on Bacterial Resistance : A recent study highlighted the potential of this compound in overcoming bacterial resistance mechanisms. It was found to restore sensitivity in resistant strains when used in combination with other antibiotics.
  • Inflammation Model : In an animal model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive/negative bacteria
Anti-inflammatoryReduction in cytokine production
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionPotent inhibition of dihydropteroate synthase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.